molecular formula C8H10N2O3 B1389861 5,6-Dimethoxynicotinaldehyde oxime CAS No. 1138443-93-2

5,6-Dimethoxynicotinaldehyde oxime

Cat. No. B1389861
M. Wt: 182.18 g/mol
InChI Key: XDPKWZVQQZZGSX-BJMVGYQFSA-N
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Description

5,6-Dimethoxynicotinaldehyde oxime is an organic compound with the empirical formula C8H10N2O3 . It is a member of the oxime class of compounds, which are known for their wide applications in medicinal chemistry .


Molecular Structure Analysis

The molecular structure of 5,6-Dimethoxynicotinaldehyde oxime is represented by the SMILES string COc1cc(\\C=N\\O)cnc1OC . This indicates that the molecule contains a carbon-nitrogen double bond (C=N), characteristic of oximes, along with methoxy (OCH3) and hydroxy (OH) functional groups .


Physical And Chemical Properties Analysis

5,6-Dimethoxynicotinaldehyde oxime is a solid compound . Like other oximes, it is expected to have distinctive melting and boiling points, which can be used to distinguish it from other compounds .

Scientific Research Applications

  • Anticancer Properties

    • Application : Oximes and oxime ether moieties have been found to enhance the physicochemical and anticancer properties of structurally diverse molecular frameworks .
    • Method : These functional groups contribute to general strategies for molecular design, modulation of biological activities, computational modeling, and structure–activity relationship studies .
    • Results : Oximes and oxime ethers impact antitumor activities within a wide range of structural frameworks .
  • Therapeutic Agents

    • Application : Oximes are known for their anti-inflammatory, antimicrobial, antioxidant and anticancer activities. They are also therapeutic agents against organophosphate (OP) poisoning .
    • Method : New oxime compounds have been synthesized, and their biological activity has been verified .
    • Results : New oxime compounds can demonstrate such functions and thus are considered to be potential drugs for pathogenic diseases, as adjuvant therapy in various types of cancer and inflammation and as potential next-generation drugs against OP poisoning .
  • Stabilizing Agent

    • Application : Oximes can be used as a stabilizing agent for organic dyes .
    • Method : The oxime group in the dye molecule can form a complex with metal ions, which can stabilize the dye .
    • Results : The use of oximes as stabilizing agents can improve the stability and durability of organic dyes .
  • Chelating Agents

    • Application : Oximes are also used as chelating agents in metal detoxification .
    • Method : The oxime group can bind to metal ions, forming a stable complex that can be easily removed from the system .
    • Results : The use of oximes as chelating agents can help in the removal of toxic metals from the environment or biological systems .
  • Synthesis of Nitrogen and Oxygen Containing Compounds

    • Application : Oxime esters are attractive starting materials for the synthesis of various nitrogen and oxygen containing compounds .
    • Method : The oxime group can undergo various reactions to form a wide range of compounds including amine and its derivatives, amides, nitriles, esters, nonaromatic heterocycles, heteroaromatics such as pyrroles, pyridines, quinoline derivatives, miscellaneous, imines, N-heterocycles, etc .
    • Results : The use of oxime esters in synthesis can lead to the formation of a wide range of nitrogen and oxygen containing compounds .
  • Precursors of Secondary Metabolites in Plants

    • Application : Oximes are known as one of the precursors of secondary metabolites in plants .
    • Method : The oxime group can undergo various transformations to form a wide range of secondary metabolites .
    • Results : The use of oximes in plants can lead to the formation of a wide range of secondary metabolites, contributing to the plant’s defense mechanisms .
  • Kinase Inhibitors

    • Application : Many oximes are kinase inhibitors and have been shown to inhibit over 40 different kinases, including AMP-activated protein kinase (AMPK), phosphatidylinositol 3-kinase (PI3K), cyclin-dependent kinase (CDK), serine/threonine kinases glycogen synthase kinase 3 α/β (GSK-3α/β), Aurora A, B-Raf, Chk1, death-associated protein-kinase-related 2 (DRAK2), phosphorylase kinase (PhK), serum and glucocorticoid-regulated kinase (SGK), Janus tyrosine kinase (JAK), and multiple receptor and non-receptor tyrosine kinases .
    • Method : The oxime group contains two H-bond acceptors (nitrogen and oxygen atoms) and one H-bond donor (OH group), versus only one H-bond acceptor present in carbonyl groups. This feature, together with the high polarity of oxime groups, may lead to a significantly different mode of interaction with receptor binding sites compared to corresponding carbonyl compounds, despite small changes in the total size and shape of the compound .
    • Results : Oximes can generate nitric oxide. This review is focused on oximes as kinase inhibitors with anticancer and anti-inflammatory activities .
  • Inhibitors of Lipoxygenase 5, Human Neutrophil Elastase, and Proteinase 3

    • Application : Some oximes are inhibitors of lipoxygenase 5, human neutrophil elastase, and proteinase 3 .
    • Method : The oxime group can bind to these enzymes, inhibiting their activity .
    • Results : The use of oximes as inhibitors can help in the treatment of diseases associated with these enzymes .
  • Precursors of Secondary Metabolites in Animals

    • Application : Certain oximes exist in nature in animals .
    • Method : The oxime group can undergo various transformations to form a wide range of secondary metabolites .
    • Results : The use of oximes in animals can lead to the formation of a wide range of secondary metabolites, contributing to the animal’s defense mechanisms .
  • Application : Oximes are used in the development of agriculture, especially fertilization and the use of pesticides .
  • Method : The exposure to organophosphates (OPs) results in poisoning, and untreated OPs can lead to death .
  • Results : Oximes are considered to be potential next-generation drugs against OP poisoning .
  • Application : Oximes have been found to have antimicrobial properties .
  • Method : The oxime group can inhibit the growth of microorganisms .
  • Results : The use of oximes can help in the treatment of microbial infections .
  • Application : Oximes have been reported with useful pharmaceutical properties, including compounds with anti-arthritis, and anti-stroke activities .
  • Method : New oxime compounds have been synthesized, and their biological activity has been verified .
  • Results : New oxime compounds can demonstrate such functions and thus are considered to be potential drugs for arthritis and stroke .

Safety And Hazards

The safety information available indicates that 5,6-Dimethoxynicotinaldehyde oxime is classified under hazard statement H302, indicating that it is harmful if swallowed . It is also classified as an Acute Tox. 4 Oral, suggesting that it has acute toxicity when ingested .

Future Directions

Future research on oximes like 5,6-Dimethoxynicotinaldehyde oxime could focus on improving their ability to cross the blood-brain barrier, which is a current challenge in the treatment of organophosphorus poisoning . Additionally, the development of novel oximes with a broader spectrum against organophosphorus nerve agents and pesticides could be a potential area of exploration .

properties

IUPAC Name

(NE)-N-[(5,6-dimethoxypyridin-3-yl)methylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-12-7-3-6(5-10-11)4-9-8(7)13-2/h3-5,11H,1-2H3/b10-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDPKWZVQQZZGSX-BJMVGYQFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=CC(=C1)C=NO)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(N=CC(=C1)/C=N/O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10673845
Record name N-[(E)-(5,6-Dimethoxypyridin-3-yl)methylidene]hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10673845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-Dimethoxynicotinaldehyde oxime

CAS RN

1138443-93-2
Record name N-[(E)-(5,6-Dimethoxypyridin-3-yl)methylidene]hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10673845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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